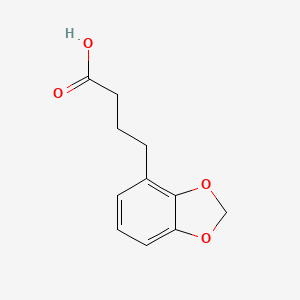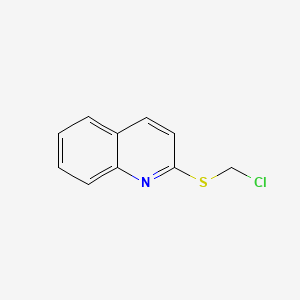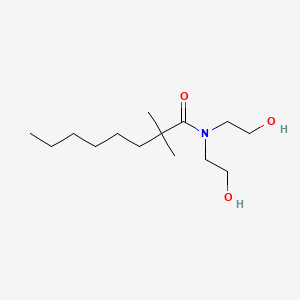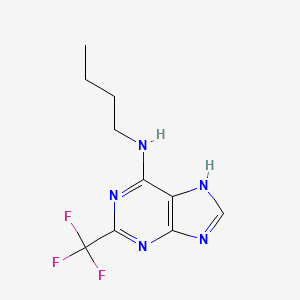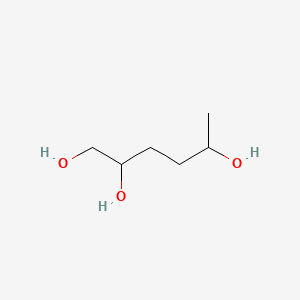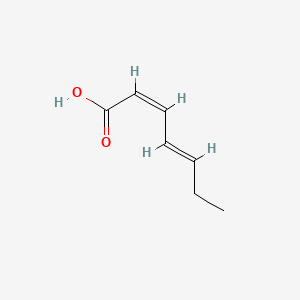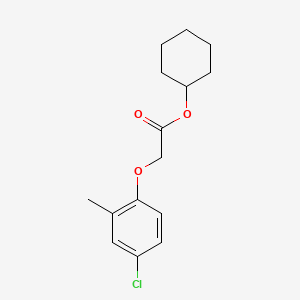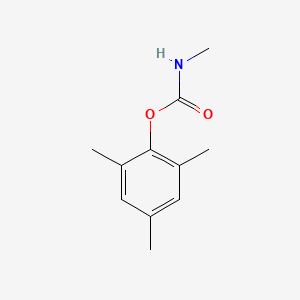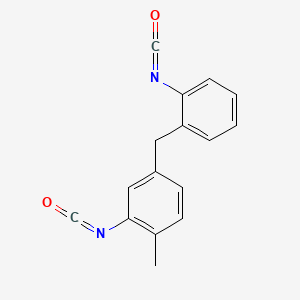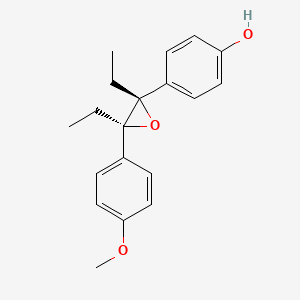
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is an organic compound with the molecular formula C19H22O3 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenol group, with additional ethyl and methoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol typically involves the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through the epoxidation of an alkene precursor. Common reagents for this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA).
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a phenol derivative with an appropriate electrophile.
Introduction of Substituents: The ethyl and methoxy groups can be introduced through alkylation reactions using reagents such as ethyl iodide and methoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinones
Reduction: Diols
Substitution: Various substituted phenols
Wissenschaftliche Forschungsanwendungen
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme-catalyzed reactions involving epoxides and phenols.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol involves its interaction with various molecular targets:
Epoxide Ring: The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophiles such as amino acids in proteins.
Phenol Group: The phenol group can participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2,3-Diethyl-3-(4-hydroxyphenyl)oxiranyl)phenol: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2,3-Diethyl-3-(4-methylphenyl)oxiranyl)phenol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(2,3-Diethyl-3-(4-methoxyphenyl)oxiranyl)phenol is unique due to the presence of both an oxirane ring and a methoxy-substituted phenol group
Eigenschaften
CAS-Nummer |
171335-71-0 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[(2S,3S)-2,3-diethyl-3-(4-methoxyphenyl)oxiran-2-yl]phenol |
InChI |
InChI=1S/C19H22O3/c1-4-18(14-6-10-16(20)11-7-14)19(5-2,22-18)15-8-12-17(21-3)13-9-15/h6-13,20H,4-5H2,1-3H3/t18-,19-/m0/s1 |
InChI-Schlüssel |
IXYPLJFSZKPUDZ-OALUTQOASA-N |
Isomerische SMILES |
CC[C@@]1([C@](O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Kanonische SMILES |
CCC1(C(O1)(CC)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
